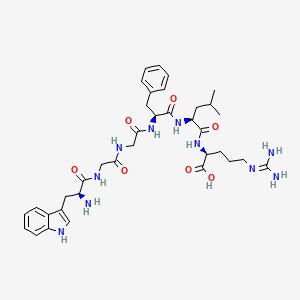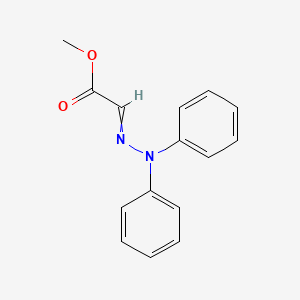
Methyl (diphenylhydrazinylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (diphenylhydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methyl group, a diphenylhydrazinylidene group, and an acetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (diphenylhydrazinylidene)acetate typically involves the reaction of diphenylhydrazine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high efficiency. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl (diphenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl (diphenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of methyl (diphenylhydrazinylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
相似化合物的比较
Similar Compounds
Ethyl (diphenylhydrazinylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (phenylhydrazinylidene)acetate: Similar structure but with a phenyl group instead of a diphenyl group.
Uniqueness
Methyl (diphenylhydrazinylidene)acetate is unique due to the presence of the diphenylhydrazinylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other esters and hydrazine derivatives, allowing for unique applications in various fields of research and industry.
属性
CAS 编号 |
214621-93-9 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
methyl 2-(diphenylhydrazinylidene)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
FYXAIHOHSMVKKA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


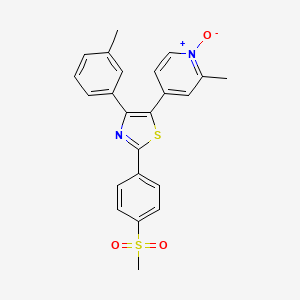
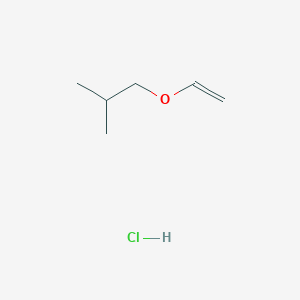

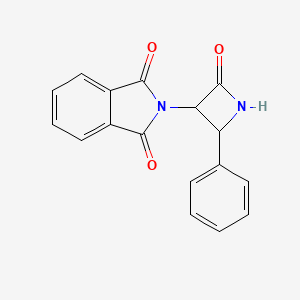

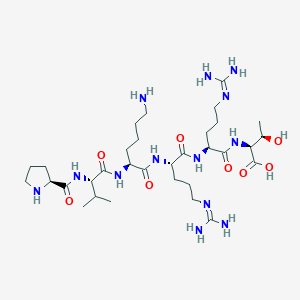
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
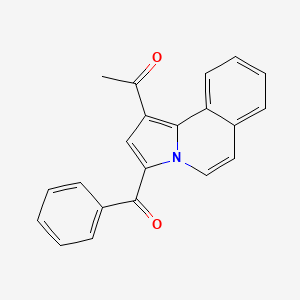
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
